molecular formula C13H14I3NO3 B13816919 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid CAS No. 23279-50-7

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid

Cat. No.: B13816919
CAS No.: 23279-50-7
M. Wt: 612.97 g/mol
InChI Key: OMKIDFZPIMSIQZ-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid is a complex organic compound with the molecular formula C13H14I3NO4 and a molecular weight of 628.97 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is further substituted with an N-ethylacetylamino group and a propionic acid moiety. The compound’s unique structure makes it of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The N-ethylacetylamino group is introduced through an acylation reaction, followed by the attachment of the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to specific proteins or enzymes. The N-ethylacetylamino group and propionic acid moiety contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid can be compared with other iodine-containing compounds, such as:

    Iodinated contrast agents: Used in medical imaging, these compounds share the presence of iodine atoms but differ in their overall structure and pharmacokinetic properties.

    Thyroid hormones: Compounds like thyroxine (T4) and triiodothyronine (T3) contain iodine atoms and play crucial roles in regulating metabolism.

The uniqueness of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties .

Properties

CAS No.

23279-50-7

Molecular Formula

C13H14I3NO3

Molecular Weight

612.97 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid

InChI

InChI=1S/C13H14I3NO3/c1-4-17(7(3)18)12-9(15)5-8(14)10(11(12)16)6(2)13(19)20/h5-6H,4H2,1-3H3,(H,19,20)

InChI Key

OMKIDFZPIMSIQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)C(C)C(=O)O)I)I)C(=O)C

Origin of Product

United States

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